1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Sigma-1 receptor Radioligand binding Structure–activity relationship

1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 37663-42-6, C₁₉H₁₉NO₂, MW 293.36) belongs to the spiro[isobenzofuran-1,4'-piperidine] class of conformationally restricted sigma receptor ligands. The compound features a spiro junction that locks the piperidine ring orthogonal to the isobenzofuranone plane, producing a rigid pharmacophore with documented affinity for the sigma-1 (σ₁) receptor (Ki = 21 nM) and approximately 70-fold selectivity over the sigma-2 (σ₂) subtype (Ki = 1,460 nM) in radioligand binding assays.

Molecular Formula C19H19NO2
Molecular Weight 293.4 g/mol
CAS No. 37663-42-6
Cat. No. B1600303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
CAS37663-42-6
Molecular FormulaC19H19NO2
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESC1CN(CCC12C3=CC=CC=C3C(=O)O2)CC4=CC=CC=C4
InChIInChI=1S/C19H19NO2/c21-18-16-8-4-5-9-17(16)19(22-18)10-12-20(13-11-19)14-15-6-2-1-3-7-15/h1-9H,10-14H2
InChIKeyRZXNEAPKBXXMQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 37663-42-6): A Spirocyclic Sigma-1 Receptor Ligand Scaffold for Targeted Radioligand and CNS Tool Compound Procurement


1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 37663-42-6, C₁₉H₁₉NO₂, MW 293.36) belongs to the spiro[isobenzofuran-1,4'-piperidine] class of conformationally restricted sigma receptor ligands [1]. The compound features a spiro junction that locks the piperidine ring orthogonal to the isobenzofuranone plane, producing a rigid pharmacophore with documented affinity for the sigma-1 (σ₁) receptor (Ki = 21 nM) and approximately 70-fold selectivity over the sigma-2 (σ₂) subtype (Ki = 1,460 nM) in radioligand binding assays [2]. As the 3-keto congener within a well-characterized structure–activity relationship (SAR) series pioneered by the Wünsch group, this compound serves as both a reference point for position-3 substituent optimization and a versatile intermediate for developing fluorinated PET radiotracers targeting CNS sigma-1 receptors [3].

Why N-Benzylpiperidine or Non-Spirocyclic Sigma Ligands Cannot Substitute for 1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 37663-42-6) in Sigma-1 Targeted Research


The spirocyclic scaffold of 1'-benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one imposes conformational rigidity that is absent in simple N-benzylpiperidines, directly affecting sigma receptor subtype recognition. In the seminal SAR analysis by Maier and Wünsch (2002), conversion of the spiro junction to a conformationally mobile system or substitution of the benzyl group with smaller alkyl or phenyl residues led to significant erosion of σ₁ affinity [1]. The spiro center locks the N-benzylpiperidine moiety in a defined orientation relative to the isobenzofuranone ring, a geometric constraint that cannot be replicated by acyclic or monocyclic analogs [1]. Furthermore, the carbonyl at position 3 defines a specific pharmacophoric hydrogen-bond acceptor that distinguishes this compound from the 3-methoxy (Ki = 1.14 nM) and 3-hydroxy congeners; substituting the 3-keto derivative with the wrong position-3 analogue will produce either inflated (3-OMe) or diminished (3-H) potency readouts, invalidating experimental comparisons [1][2].

Quantitative Differentiation Evidence for 1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 37663-42-6) Relative to Its Closest Spirocyclic Sigma Ligand Analogs


Sigma-1 Receptor Binding Affinity: Quantitative Head-to-Head Comparison of 3-Keto vs. 3-Methoxy Spirobenzofuran Congeners

The target compound (1'-benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, 3-keto) displays a sigma-1 receptor Ki of 21 nM, measured by displacement of [³H]-(+)-pentazocine in guinea pig brain membranes [1]. The direct 3-methoxy analog (1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine], compound 23) exhibits a sigma-1 Ki of 1.14 nM under identical assay conditions, representing an approximately 18-fold loss in binding affinity upon replacement of the 3-methoxy group with a carbonyl [2]. This quantitative difference positions the 3-keto compound as the optimal reference ligand for SAR studies investigating the role of the position-3 hydrogen-bond acceptor on sigma-1 engagement.

Sigma-1 receptor Radioligand binding Structure–activity relationship Spirocyclic ligands

Sigma-1/Sigma-2 Subtype Selectivity Ratio: Quantitative Comparison Across Spirobenzofuran 3-Position Substituents

The target compound demonstrates a sigma-1/sigma-2 selectivity ratio of approximately 70-fold (σ₁ Ki = 21 nM; σ₂ Ki = 1,460 nM, measured in rat liver membranes using [³H]ditolylguanidine) [1]. In contrast, the 3-methoxy analog achieves a selectivity ratio of 1,130-fold (σ₁ Ki = 1.14 nM; calculated σ₂ Ki ≈ 1,288 nM, i.e., σ₁/σ₂ > 1,000) [2]. This approximately 16-fold difference in selectivity ratio reveals that the carbonyl at position 3 not only reduces σ₁ affinity but also compromises subtype discrimination relative to the methoxy substituent. The 3-keto compound thus provides a moderately selective tool suitable for experiments where excessive sigma-1 bias (as seen with the 3-methoxy congener) may mask sigma-2 mediated effects.

Sigma-2 receptor Subtype selectivity Radioligand binding Off-target profiling

Position-3 Carbonyl as a Synthetic Handle: Differentiating the 3-Keto Scaffold from 3-Alkoxy Analogs in PET Tracer Derivatization

The 3-keto functionality of 1'-benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one provides a reactive carbonyl handle that enables derivatization pathways inaccessible to the 3-methoxy or 3-fluoroalkyl analogs. The HZDR group has explicitly derivatized the 1'-benzyl-3H-spiro[[2]benzofuran-1,4'-piperidine] scaffold at position 3 to generate F-18 labeled radioligands for PET imaging of brain sigma-1 receptors [1]. In their synthetic strategy, the free amine (obtained after debenzylation or via reductive amination) is functionalized, and position-3 modifications including cyano, methoxy, and fluoropropyl substituents are introduced [1]. The carbonyl-bearing scaffold serves as the key diversification point: reduction yields the 3-hydroxy analog, while nucleophilic addition/fluorination sequences produce ³-[¹⁸F]fluoroalkyl derivatives. The 3-methoxy analog cannot undergo analogous reductive or nucleophilic transformations at the 3-position without prior demethylation, adding synthetic steps.

PET radiotracer Fluorine-18 labeling Synthetic intermediate Neuroimaging

Metabolic Stability Referencing: The 3-Keto Scaffold as a Non-Fluorinated Comparator for Assessing Fluorine-Induced Metabolic Shifts

In the 2009 study by Grosse Maestrup et al. (Bioorg Med Chem 17:3630-41), the non-fluorinated spirocyclic parent compound (designated compound 1; structurally corresponding to the 1'-benzyl-3H-spiro scaffold) served as the reference for determining the metabolic degradation rate against which fluorinated analogs (2a, 2d, 2e) were compared [1]. The study established that the presence and position of fluorine substitution on the N-benzyl ring significantly alter the rate of microsomal degradation relative to the non-fluorinated parent scaffold. Without the non-fluorinated 3-keto compound as a baseline, the quantitative contribution of fluorine substitution to metabolic stability cannot be deconvoluted from intrinsic scaffold metabolism.

In vitro metabolism Liver microsomes Metabolic stability Radiotracer development

Conformational Restriction Advantage Over Flexible N-Benzylpiperidine Sigma Ligands: Evidence from Spiro vs. Non-Spiro Scaffolds

The spiro junction in 1'-benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one locks the N-benzylpiperidine moiety into a defined geometry that pre-organizes the pharmacophore for sigma-1 binding. The Maier and Wünsch 2002 SAR study demonstrated that variation of the ring size of the oxygen heterocycle, reduction of the spiro junction, or removal of the benzyl group from the piperidine nitrogen consistently degraded sigma-1 affinity [1]. Non-spirocyclic N-benzylpiperidines, which can adopt multiple low-energy conformations in solution, do not benefit from this pre-organization and typically require additional substituents to achieve comparable sigma-1 affinity. The spiro scaffold therefore provides a validated, rigid template against which the entropic contribution of conformational flexibility in non-spirocyclic ligands can be quantitatively assessed.

Conformational restriction Scaffold hopping Sigma-1 pharmacophore Ligand design

Vendor-Supplied Purity and Identity Specifications: Quantitative Benchmarks for Reproducible Procurement

Commercially available batches of 1'-benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 37663-42-6) are specified at ≥98% purity (HPLC) with molecular formula C₁₉H₁₉NO₂ and molecular weight 293.36 g/mol [1]. MDL identifier MFCD08909181 provides unambiguous database cross-referencing. The compound is catalogued as an N-benzylpiperidine-class heterocycle , a classification that distinguishes it from the corresponding benzofuran regioisomers (e.g., spiro[benzofuran-2,4'-piperidine] derivatives, CAS 71916-71-7) and from the reduced 3H-spiro[isobenzofuran-1,4'-piperidine] analog lacking the carbonyl (CAS 37663-46-0). These regioisomeric and redox-state analogs may co-elute under standard reversed-phase conditions, making explicit CAS verification essential for procurement.

Chemical procurement Quality control HPLC purity Structural verification

Validated Research and Industrial Application Scenarios for 1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 37663-42-6)


Sigma-1 Receptor SAR Reference Compound for Position-3 Substituent Optimization Studies

The 3-keto spirobenzofuran scaffold serves as the baseline comparator in position-3 structure–activity relationship campaigns. With a sigma-1 Ki of 21 nM and sigma-2 Ki of 1,460 nM, this compound defines the affinity floor for carbonyl-containing analogs against which 3-methoxy (Ki = 1.14 nM), 3-cyano (Ki = 0.86 nM), and 3-fluoroalkyl (Ki = 0.59–2.7 nM) derivatives are benchmarked [1][2]. Medicinal chemistry teams optimizing sigma-1/sigma-2 selectivity or developing bivalent ligands require the 3-keto congener as an indispensable SAR anchor point; omitting it from the test set eliminates the ability to quantify the contribution of the carbonyl hydrogen-bond acceptor to receptor recognition [1].

Non-Radioactive Reference Standard in PET Radiotracer Development and Validation

In fluorine-18 PET tracer development programs targeting sigma-1 receptors, the non-fluorinated 3-keto scaffold serves as the authentic non-radioactive reference standard (19F/1H analog) required for HPLC co-injection identity confirmation, radiochemical purity validation, and specific activity determination of the corresponding [¹⁸F]-labeled radioligand [3]. The HZDR radiosynthesis workflow, which achieved 35–48% radiochemical yield and >99.5% radiochemical purity for the 3-[¹⁸F]fluoropropyl derivative, relies on the non-radioactive 3-keto or 3-functionalized analog as a UV-absorbing retention time marker during semi-preparative HPLC purification [3].

In Vitro Metabolic Stability Baseline Control for Fluorinated Sigma-1 Ligand Candidate Profiling

As demonstrated in the 2009 Grosse Maestrup study, the non-fluorinated spirocyclic parent (compound 1) is the essential negative control for determining the quantitative effect of fluorine substitution on microsomal metabolic stability [4]. Any fluorinated sigma-1 ligand development program should include this non-fluorinated compound in its metabolic stability assay panel to deconvolve scaffold-intrinsic metabolism from fluorine-mediated metabolic shifts. The comparison enables calculation of the metabolic stability improvement factor attributable to fluorination, which informs go/no-go decisions in lead optimization [4].

Chemical Procurement for Regioisomer-Specific Sigma-1 Pharmacophore Validation

The N-benzylpiperidine moiety conjugated to an isobenzofuran-1,4'-spiro junction (CAS 37663-42-6) is regioisomerically distinct from the benzofuran-2,4'-spiro analog (CAS 71916-71-7) and the debenzylated 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 37663-46-0) [5]. Binding assays conducted with the incorrect regioisomer will produce spurious affinity values that cannot be mapped onto the published SAR landscape. Procurement workflows must verify CAS, MDL (MFCD08909181), and InChI Key (RZXNEAPKBXXMQP-UHFFFAOYSA-N) to ensure the correct isobenzofuran connectivity, as the two regioisomeric series exhibit divergent sigma receptor subtype preferences [1].

Quote Request

Request a Quote for 1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.